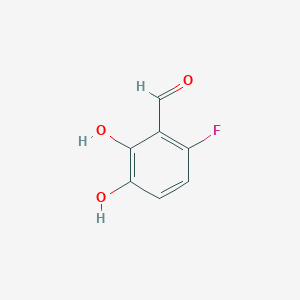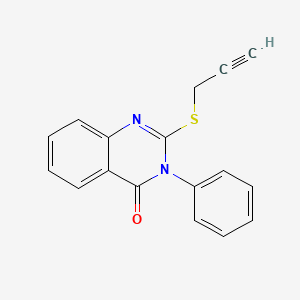
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate is a compound that has been studied for its antibacterial properties . It belongs to a promising new class of arylsulfonylquinolin derivatives .
Synthesis Analysis
The compound can be synthesized via two routes. The most suitable method, according to research, is by the reaction of ethyl 2-bromoacetate with sodium tosylsulfinat in dry DMF .Molecular Structure Analysis
The compound was crystallized from methanol into the monoclinic P2 1 /n space group with a single molecule in the asymmetric unit . A Hirshfeld surface analysis was performed to define the hydrogen bonds and analysis of the two-dimensional fingerprint plots was used to distinguish the different types of interactions .Chemical Reactions Analysis
Two very weak non-classical C—H O hydrogen bonds were found and the contributions of short contacts to the Hirshfeld surface were determined . Molecules form an isotropic network of intermolecular interactions according to an analysis of the pairwise interaction energies .科学的研究の応用
Antibacterial Properties
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate: has been studied for its potential antibacterial properties. Molecular docking studies have shown that this compound exhibits high affinity towards bacterial targets such as Staphylococcus aureus DNA Gyrase and Mycobacterium tuberculosis topoisomerase II , surpassing the efficacy of reference antibiotics in the fluoroquinolone group .
Antiparasitic Activity
The quinolone derivatives, to which this compound belongs, are known for their antiparasitic activities. This includes potential effectiveness against parasites that cause diseases such as malaria .
Antiviral Applications
This compound’s class is also associated with antiviral activities, including the treatment of viral infections like hepatitis, HIV, and herpes .
Anticancer Research
Quinolone derivatives are being explored for their anticancer propertiesEthyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate may contribute to this research area by acting on specific cancer cell lines or mechanisms .
Treatment of Metabolic Disorders
Research suggests that compounds like Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate could be used in treating metabolic disorders such as obesity and diabetes .
Neurodegenerative Disease Management
The potential applications extend to the management of neurodegenerative diseases, possibly through the modulation of pathways involved in these conditions .
Molecular and Crystal Structure Analysis
The compound has been crystallized and analyzed for its molecular and crystal structure, providing insights into its intermolecular interactions and the formation of isotropic networks, which are crucial for understanding its reactivity and binding properties .
Synthesis of Related Compounds
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate: serves as a key intermediate in the synthesis of various related compounds, expanding the scope of quinolone scaffolds utilized in pharmaceutical research .
作用機序
Target of Action
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate is a quinolone-based compound . It has been found to have high affinity towards bacterial targets such as Staphylococcus aureus DNA Gyrase (PDB ID: 2XCR) , Mycobacterium tuberculosis topoisomerase II (PDB ID: 5BTL) , and Streptococcus pneumoniae topoisomerase IV (PDB ID: 4KPF) . These targets are crucial for bacterial DNA replication, and their inhibition can lead to the death of the bacteria .
Mode of Action
The compound interacts with its targets by binding to the active centers of these macromolecules . This interaction inhibits the normal function of these targets, leading to the disruption of bacterial DNA replication .
Biochemical Pathways
Given its targets, it is likely that it disrupts the dna replication pathway in bacteria . This disruption can lead to the cessation of bacterial growth and eventually, bacterial death .
Result of Action
The molecular and cellular effects of the compound’s action are the inhibition of bacterial DNA replication, leading to the cessation of bacterial growth and eventually, bacterial death .
将来の方向性
Quinolone-based compounds, including Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, have become strikingly conspicuous in recent years . They can possess antibacterial, antiparasitic, and antiviral activities, and can be used in the treatment of obesity, diabetes, and neurodegenerative diseases . Thus, future research may focus on broadening the scope of the quinolone scaffolds utilized in previous works .
特性
IUPAC Name |
ethyl 1-[3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-3-30-24(27)18-12-14-26(15-13-18)23-20-6-4-5-7-21(20)25-16-22(23)31(28,29)19-10-8-17(2)9-11-19/h4-11,16,18H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVGNFQNZAWYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2886654.png)
![N-(4-methoxyphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide](/img/structure/B2886655.png)


![3-Bromo-5-methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde](/img/structure/B2886659.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2886663.png)

![Methyl 5-[[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2886665.png)
![2-(2-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2886667.png)
![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2886668.png)
![N-(benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2886670.png)
![N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide](/img/structure/B2886673.png)